3-Cyano-5-(thiophen-2-yl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-5-(thiophen-2-yl)phenol, 95% (3CTP) is an aromatic organic compound with a phenolic group and a thiophene ring. It is a yellowish-white crystalline solid that is insoluble in water but soluble in many organic solvents. It is a versatile chemical intermediate used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and fragrances. 3CTP is also used in the synthesis of semiconductors, polymers, and other materials.
Scientific Research Applications
3-Cyano-5-(thiophen-2-yl)phenol, 95% is widely used in scientific research as a starting material for the synthesis of a variety of organic compounds. It is used in the synthesis of pharmaceuticals, dyes, fragrances, semiconductors, polymers, and other materials. It is also used in the synthesis of biologically active compounds, such as antibiotics, antifungals, and anti-inflammatories.
Mechanism of Action
3-Cyano-5-(thiophen-2-yl)phenol, 95% is a versatile chemical intermediate that can undergo a variety of reactions. It can be used as a nucleophile in substitution and addition reactions, as well as in the formation of cyclic compounds. It can also be used in the formation of polymers, semiconductors, and other materials.
Biochemical and Physiological Effects
3-Cyano-5-(thiophen-2-yl)phenol, 95% has no known biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.
Advantages and Limitations for Lab Experiments
3-Cyano-5-(thiophen-2-yl)phenol, 95% has several advantages for use in laboratory experiments. It is a versatile chemical intermediate that can be used in a variety of reactions. It is also a relatively inexpensive starting material for the synthesis of a variety of organic compounds. However, 3-Cyano-5-(thiophen-2-yl)phenol, 95% is not soluble in water, so it must be used in solvents such as acetone or ethanol. Additionally, it is hygroscopic, so it must be stored in a tightly sealed container to prevent it from absorbing moisture from the air.
Future Directions
Future research on 3-Cyano-5-(thiophen-2-yl)phenol, 95% could focus on developing new synthetic methods for its preparation, as well as new applications for its use. Additionally, further research could be done to investigate the potential toxicity and environmental impacts of 3-Cyano-5-(thiophen-2-yl)phenol, 95% and its derivatives. Finally, research could be conducted to explore the potential use of 3-Cyano-5-(thiophen-2-yl)phenol, 95% in the synthesis of drugs and other biologically active compounds.
Synthesis Methods
3-Cyano-5-(thiophen-2-yl)phenol, 95% is synthesized through a multi-step process. The first step is the formation of thiophene-2-carbaldehyde by reacting ethylbenzene with chlorine in the presence of an iron chloride catalyst. The aldehyde is then oxidized to thiophene-2-carboxylic acid with hydrogen peroxide. The acid is then reacted with sodium cyanide to form 3-cyano-5-(thiophen-2-yl)phenol. The product is then purified by recrystallization from a mixture of acetone and water.
Properties
IUPAC Name |
3-hydroxy-5-thiophen-2-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NOS/c12-7-8-4-9(6-10(13)5-8)11-2-1-3-14-11/h1-6,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIOKJOOIVLWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684604 |
Source
|
Record name | 3-Hydroxy-5-(thiophen-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-08-9 |
Source
|
Record name | 3-Hydroxy-5-(thiophen-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.